DHODH Inhibition Potency: 2-(4-Methyl-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol vs. Brequinar and Other In-Class Analogs
The target compound demonstrates an IC50 of 45 nM against human dihydroorotate dehydrogenase (DHODH), placing it in an intermediate potency tier within its patent-defined chemical series [1]. This is 444-fold more potent than brequinar (IC50 20,000 nM) when assessed under the same assay conditions, but 37.5-fold less potent than the series' most active compound (Compound 4, IC50 1.2 nM) [2]. This specific potency window offers a distinct balance between strong target engagement and the potential to avoid toxicity issues associated with picomolar inhibitors, making it a valuable lead for therapeutic programs requiring fine-tuned DHODH modulation.
| Evidence Dimension | Inhibition of recombinant N-terminal GST-tagged human DHODH |
|---|---|
| Target Compound Data | IC50: 45 nM |
| Comparator Or Baseline | Brequinar (IC50: 20,000 nM); Compound 4 (IC50: 1.2 nM); Compound 9 (IC50: 480 nM) from US12162877 |
| Quantified Difference | 444-fold more potent than Brequinar; 37.5-fold less potent than Compound 4; 10.7-fold more potent than Compound 9 |
| Conditions | Inhibition of human DHODH (residues 31–395) expressed in E. coli BL21(DE3), assessed by DCIP reduction assay (BindingDB, curated from US12162877) |
Why This Matters
This precise potency positioning allows researchers to select a compound with strong target inhibition that may offer a different off-target profile compared to the most potent analogs, crucial for balancing efficacy and safety in lead selection.
- [1] BindingDB. (n.d.). BDBM50235593 (CHEMBL4062046): IC50 45 nM for human DHODH. Data curated from US Patent 12162877, Compound 2. View Source
- [2] BindingDB. (n.d.). Data for US12162877 Compounds: BDBM50281169 (Compound 4, IC50 1.2 nM), BDBM50235593 (Compound 2, IC50 45 nM), BDBM50281168 (Compound 9, IC50 480 nM), and BDBM15339 (Brequinar, IC50 20,000 nM) against human DHODH. View Source
